4-(Trifluoromethyl)thiophenylhydrazine hydrochloride
CAS No.: 162258-86-8
Cat. No.: VC20928045
Molecular Formula: C7H8ClF3N2S
Molecular Weight: 244.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162258-86-8 |
|---|---|
| Molecular Formula | C7H8ClF3N2S |
| Molecular Weight | 244.67 g/mol |
| IUPAC Name | [4-(trifluoromethylsulfanyl)phenyl]hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C7H7F3N2S.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H |
| Standard InChI Key | CTYHWWILICBYGZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NN)SC(F)(F)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1NN)SC(F)(F)F.Cl |
Introduction
4-(Trifluoromethyl)thiophenylhydrazine hydrochloride is a chemical compound with the CAS number 162258-86-8. It belongs to the class of hydrazines, which are versatile building blocks in organic chemistry, often used in synthesis reactions due to their reactive nature.
Synonyms and Identifiers
This compound is known by several names:
-
4-(TRIFLUOROMETHYL)THIOPHENYLHYDRAZINE HYDROCHLORIDE
-
[4-(trifluoromethylsulfanyl)phenyl]hydrazine;hydrochloride
-
(4-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride
Chemical Applications
Hydrazines like 4-(Trifluoromethyl)thiophenylhydrazine hydrochloride are valuable intermediates in organic synthesis, particularly for forming heterocyclic compounds or modifying existing structures through condensation reactions.
Potential Uses
While specific applications of this compound might not be widely documented, hydrazines generally contribute to pharmaceutical research by facilitating the synthesis of complex molecules that could exhibit biological activity.
Safety Considerations
Handling chemicals like hydazines requires caution due to potential toxicity and reactivity issues:
-
Hydraines can react vigorously with acids.
-
They may cause irritation upon contact with skin or mucous membranes.
For safety handling:
-
Store under inert atmosphere at room temperature.
-
Follow appropriate protective measures during handling (gloves, goggles).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume